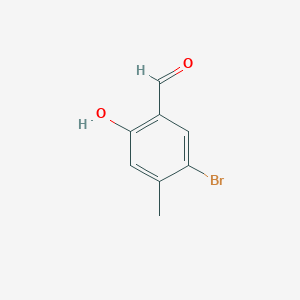

5-Bromo-2-hydroxy-4-methylbenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-2-hydroxy-4-methylbenzaldehyde is a chemical compound with the molecular formula C8H7BrO2 . It is a solid substance .

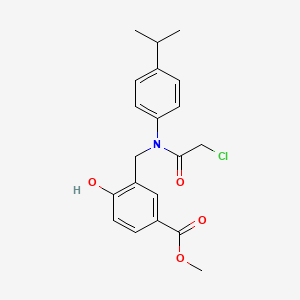

Molecular Structure Analysis

The molecular weight of this compound is 215.04 . The SMILES string representation is Cc1cc(O)c(C=O)cc1Br . The InChI representation is 1S/C8H7BrO2/c1-5-2-8(11)6(4-10)3-7(5)9/h2-4,11H,1H3 .Wissenschaftliche Forschungsanwendungen

Biomedical Applications

5-Bromo-2-hydroxy-4-methylbenzaldehyde and its derivatives demonstrate promising potential in various biomedical applications. For instance, a compound synthesized through the transformation of 3-methylbenzaldehyde, among others, showed promise for the regulation of inflammatory diseases, as evidenced by docking studies (Ryzhkova, Ryzhkov, & Elinson, 2020).

Electrochemistry

In the field of electrochemistry, derivatives of this compound, such as 2-hydroxy-5-bromobenzaldehyde polyacrylamide, have been studied for their electrochemical behavior. These derivatives exhibited electroactive properties when analyzed through techniques like cyclic voltammetry and chronoamperometry (Hasdemir, Deletioglu, Solak, & Sarı, 2011).

Synthesis and Characterization

The synthesis and characterization of various derivatives of this compound have been extensively researched. For example, a study focused on the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene, showing the versatile use of bromo-methylbenzaldehyde derivatives in chemical synthesis (Chen Bing-he, 2008).

Analytical Chemistry

In analytical chemistry, the compound has been used for enhancing the detection of trace elements. For instance, a Schiff base ionophore synthesized from 5-bromo-2-hydroxybenzaldehyde was utilized for preconcentrating trace amounts of copper(II) ions in water samples, followed by spectrometric determination (Fathi & Yaftian, 2009).

Antioxidant Activity

Research on derivatives like 3-bromo-4-hydroxy-5-methoxybenzaldehyde has revealed their potential antioxidant activity. Synthesized through the bromination of vanillin, these derivatives were evaluated for their antioxidant properties, demonstrating significant activity in comparison to standard antioxidants (Rijal, Haryadi, & Anwar, 2022).

Antiviral and Antibacterial Properties

Another interesting application is in the field of pharmacology, where a compound synthesized from 5-bromo-2-hydroxybenzaldehyde displayed strong antiviral properties against HSV-1 and mild antibacterial effects against certain bacteria. This showcases the potential of such derivatives in the development of new pharmaceuticals (Abosadiya et al., 2013).

Eigenschaften

IUPAC Name |

5-bromo-2-hydroxy-4-methylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-5-2-8(11)6(4-10)3-7(5)9/h2-4,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXAZOMOZUCOGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2616767.png)

![1-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrazole](/img/structure/B2616769.png)

![N-(3,4-difluorophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2616771.png)

![N-butyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2616776.png)

![N-[3-(methylsulfanyl)phenyl]-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2616777.png)

![4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B2616784.png)

![4-(5-bromo-2-chlorobenzoyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2616787.png)

![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2616788.png)